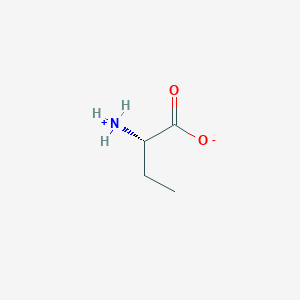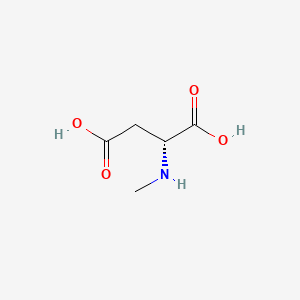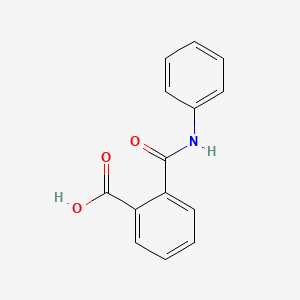
2-(Phenylcarbamoyl)benzoic acid
描述
2-(Phenylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as phthalanillic acid and Lemax . The molecular weight of this compound is 241.24 g/mol .
Synthesis Analysis
2-(Phenylcarbamoyl)benzoic acids are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis
The IUPAC name of 2-(Phenylcarbamoyl)benzoic acid is 2-(phenylcarbamoyl)benzoic acid . The InChI code of this compound is 1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H, (H,15,16) (H,17,18) .Physical And Chemical Properties Analysis
2-(Phenylcarbamoyl)benzoic acid is a white to light yellow powder . It has a melting point of 167-168 degrees Celsius . The compound has a molecular weight of 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用
Use in Food, Cosmetic, and Hygiene Products
2-(Phenylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in the food, cosmetic, and hygiene industries. Benzoic acid and its derivatives, including 2-(Phenylcarbamoyl)benzoic acid, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in these products. They are naturally present in plant and animal tissues and can also be produced by microorganisms, leading to widespread occurrence and exposure in the environment (del Olmo, Calzada, & Nuñez, 2017).
Synthesis in Organic Chemistry
The synthesis of 2-(Phenylcarbamoyl)benzoic acid is a subject of interest in organic chemistry. For instance, it can be synthesized from 1,2-phenylenediamine and benzoic acid, with the reaction parameters like temperature and reaction time being crucial for yield optimization. Such syntheses are explored to understand the solvent properties of high-temperature water and its effects on chemical reactions (Dudd et al., 2003).
Catalysis and Chemical Transformations
2-(Phenylcarbamoyl)benzoic acid plays a role in catalysis and chemical transformations. Pd(II)-catalyzed carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids involves compounds like 2-(Phenylcarbamoyl)benzoic acid. This process is significant for the development of new chemical pathways and materials (Giri & Yu, 2008).
Polymer and Material Science
In the field of polymer and material science, 2-(Phenylcarbamoyl)benzoic acid is used in the preparation of polymer-rare earth complexes. These complexes exhibit significant fluorescence emission, indicating potential applications in material science and technology (Gao, Fang, & Men, 2012).
Environmental and Wastewater Treatment
This compound has innovative uses in environmental science, particularly in coagulation-flocculation processes for wastewater treatment. It shows potential in removing hazardous heavy metals from wastewater, which is critical forenvironmental sustainability and public health (Martinez-Quiroz et al., 2017).
Nanotechnology and Adsorption Studies
In nanotechnology, 2-(Phenylcarbamoyl)benzoic acid is studied for its interaction with nanostructures. For example, its adsorption onto single-walled carbon nanotubes is analyzed to understand the adsorption behavior and potential applications in water treatment and filtration technologies (Mahani, Amiri, & Noroozmahani, 2017).
安全和危害
未来方向
There is ongoing research into the properties and potential applications of 2-(Phenylcarbamoyl)benzoic acid and its derivatives. For example, new derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . These studies could pave the way for future research into the potential uses of this compound in various fields.
属性
IUPAC Name |
2-(phenylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPUOGOCIFZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197080 | |
| Record name | Lemax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylcarbamoyl)benzoic acid | |
CAS RN |
4727-29-1 | |
| Record name | Phthalanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lemax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lemax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTHALANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

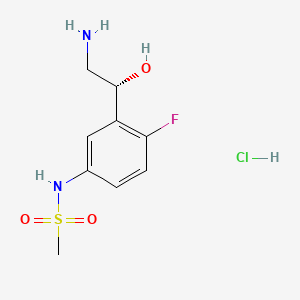
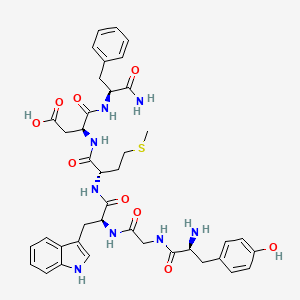
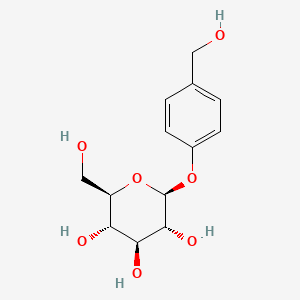
![3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674637.png)
![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)
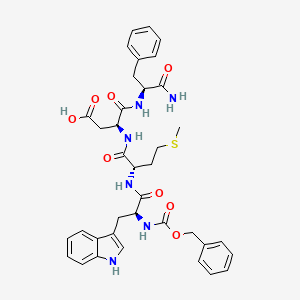
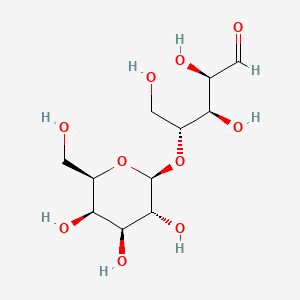
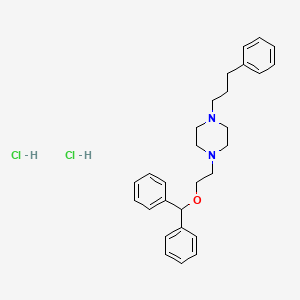
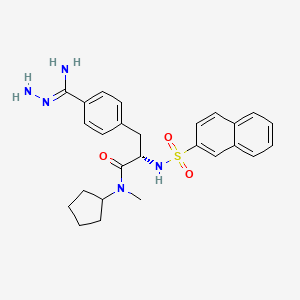
![(1-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B1674645.png)
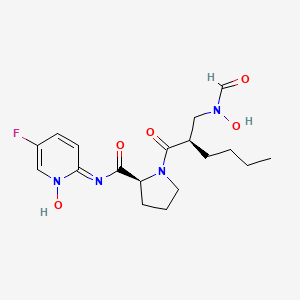
![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)
